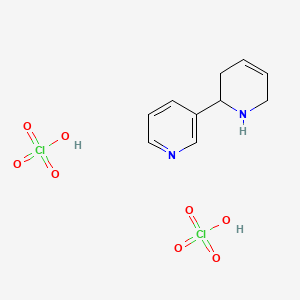
Perchloric acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a tetrahydropyridine moiety, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method includes the use of glutarate as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the tetrahydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyridine or tetrahydropyridine derivatives .
Scientific Research Applications
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine has several scientific research applications, including:
Medicine: Research has explored its potential use in drug development, particularly for its ability
Properties
CAS No. |
494824-44-1 |
|---|---|
Molecular Formula |
C10H14Cl2N2O8 |
Molecular Weight |
361.13 g/mol |
IUPAC Name |
perchloric acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H12N2.2ClHO4/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;2*2-1(3,4)5/h1-4,6,8,10,12H,5,7H2;2*(H,2,3,4,5) |
InChI Key |
QKYAFVPKHJDXFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















